5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one
CAS No.: 62270-15-9
Cat. No.: VC17329459
Molecular Formula: C11H8ClF2N3O2
Molecular Weight: 287.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62270-15-9 |
|---|---|
| Molecular Formula | C11H8ClF2N3O2 |
| Molecular Weight | 287.65 g/mol |
| IUPAC Name | 5-amino-4-chloro-2-[3-(difluoromethoxy)phenyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C11H8ClF2N3O2/c12-9-8(15)5-16-17(10(9)18)6-2-1-3-7(4-6)19-11(13)14/h1-5,11H,15H2 |
| Standard InChI Key | OQDHYIWJPYRKQS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)F)N2C(=O)C(=C(C=N2)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic IUPAC name, 5-amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one, reflects its substitution pattern. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClF₂N₃O₃ |
| Molecular Weight | 304.66 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Exact Mass | 303.026 g/mol |
| XLogP3 (LogP) | ~2.1 (estimated) |
| Topological Polar SA | 87.7 Ų |
The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) is substituted at positions 2, 4, and 5. The 3-(difluoromethoxy)phenyl group introduces steric bulk and lipophilicity, while the amino group enhances hydrogen-bonding potential .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the pyridazinone ring. A representative pathway includes:
-
Ring Formation: Condensation of a diketone precursor with hydrazine to form the pyridazinone core.
-
Chlorination: Electrophilic substitution at position 4 using chlorine gas or sulfuryl chloride (SO₂Cl₂).
-
Amination: Introduction of the amino group at position 5 via nucleophilic substitution or catalytic hydrogenation of a nitro intermediate.
-
Phenyl Group Attachment: Suzuki-Miyaura coupling or Ullmann reaction to introduce the 3-(difluoromethoxy)phenyl moiety .
Key Reaction Conditions
-
Temperature: 80–120°C for cyclization and coupling steps.
-
Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
-
Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and safety:
-
Continuous Flow Systems: Minimize intermediate isolation and improve yield.
-
Green Chemistry Principles: Use of biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic recycling.
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: ~0.5 mg/mL (pH 7.4), enhanced by protonation of the amino group in acidic media.
-
Lipophilicity: LogP ~2.1, indicating moderate membrane permeability.
-
Stability: Degrades under strong acidic/basic conditions via hydrolysis of the difluoromethoxy group .
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.12 (s, 1H, NH₂), 7.45–7.30 (m, 4H, aromatic), 6.95 (t, J=74 Hz, 1H, OCF₂H) |
| ¹³C NMR | δ 162.1 (C=O), 150.3 (OCF₂), 117.8 (CF₂) |
| IR (cm⁻¹) | 3350 (N-H stretch), 1680 (C=O), 1120 (C-F) |
Biological Activity and Mechanisms
Pharmacological Targets
This compound exhibits affinity for integrin receptors (α₄β₁/α₄β₇), which are implicated in inflammatory and autoimmune diseases. Structural analogs have demonstrated:
-
α₄β₁/VCAM-1 Inhibition: IC₅₀ = 12–50 nM, reducing leukocyte adhesion .
-
α₄β₇/MAdCAM-1 Antagonism: IC₅₀ = 8–30 nM, with potential applications in gastrointestinal inflammation .
In Vitro and In Vivo Efficacy
-
Anti-inflammatory Activity: Suppresses TNF-α and IL-6 production in murine macrophages (EC₅₀ = 0.8 μM) .
-
Oral Bioavailability: Ester prodrug derivatives achieve >40% bioavailability in rat models .
Applications in Drug Discovery
Lead Optimization Strategies
-
Prodrug Design: Esterification of the amino group improves intestinal absorption.
-
Selectivity Modulation: Urea and carbamate derivatives enhance α₄β₇ selectivity over α₄β₁ .
Preclinical Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume